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Compound of Interest

Compound Name:
6-Methoxyquinoline-2-

carbaldehyde

Cat. No.: B2684585 Get Quote

For researchers and professionals in drug development, the precise characterization of

synthetic intermediates is a cornerstone of reliable and reproducible science. Quinoline

derivatives, prized for their wide-ranging pharmacological activities, demand unambiguous

structural confirmation. This guide provides an in-depth characterization of 6-
methoxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry.

In the absence of a complete, publicly available experimental dataset for 6-methoxyquinoline-
2-carbaldehyde, this guide leverages a comparative approach. We present predicted

spectroscopic data, grounded in established principles of nuclear magnetic resonance (NMR)

and spectroscopy. These predictions are substantiated by experimental data from carefully

selected structural analogs: the parent compound quinoline-2-carbaldehyde and the positional

isomer 6-methoxyquinoline-4-carbaldehyde. This methodology not only offers a robust

framework for identifying the target compound but also illustrates the profound impact of

substituent placement on spectroscopic output.

Physicochemical and Spectroscopic Profile
6-Methoxyquinoline-2-carbaldehyde is a solid at room temperature. Its core structure

consists of a quinoline ring system with a methoxy group at the 6-position, which donates

electron density to the aromatic system, and a formyl (aldehyde) group at the 2-position, which

is electron-withdrawing.

Table 1: Physicochemical Properties of 6-Methoxyquinoline-2-carbaldehyde
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Identifier Value Source

IUPAC Name
6-methoxyquinoline-2-

carbaldehyde
N/A

CAS Number 89060-22-0 [1]

Molecular Formula C₁₁H₉NO₂ [1]

Molecular Weight 187.19 g/mol [1]

Appearance Powder [1]

Melting Point 103-105 °C [1]

Table 2: Predicted and Experimental Spectroscopic Data for 6-Methoxyquinoline-2-
carbaldehyde and Key Comparators

Technique Key Feature

Quinoline-2-

carbaldehyde

(Experimental)

6-

Methoxyquinoli

ne-2-

carbaldehyde

(Predicted)

6-

Methoxyquinoli

ne-4-

carbaldehyde

(Predicted)

¹H NMR
Aldehyde-H (δ,

ppm)
10.23 (s)[2] ~10.1 - 10.3 (s) ~9.0 - 10.0 (s)[3]

Methoxy-H (δ,

ppm)
N/A ~3.9 - 4.1 (s) ~3.9 (s)[3]

¹³C NMR
Carbonyl-C (δ,

ppm)
193.9[2] ~193 - 195 >190[3]

Methoxy-C (δ,

ppm)
N/A ~55 - 56 ~55[3]

IR
C=O Stretch

(cm⁻¹)
~1700-1715 ~1695 - 1710 ~1699 - 1710[3]

MS [M+H]⁺ (m/z) 158.1[2] 188.07 188.07[4]
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In-Depth Spectroscopic Analysis and Comparison
The causality behind the predicted spectral shifts lies in the electronic interplay between the

substituents and the quinoline ring.

¹H NMR Spectroscopy
The most diagnostic signal in the ¹H NMR spectrum is the aldehyde proton.

Quinoline-2-carbaldehyde: The aldehyde proton appears far downfield at 10.23 ppm due to

the deshielding effect of the carbonyl group and the aromatic ring current.[2]

6-Methoxyquinoline-2-carbaldehyde (Predicted): The aldehyde proton is predicted to be in

a similar region, ~10.1-10.3 ppm. The methoxy group at the 6-position is relatively distant

and exerts its electron-donating effect primarily on the benzene half of the quinoline system,

having only a minor influence on the aldehyde environment at the 2-position. The methoxy

group's protons themselves would appear as a sharp singlet around 3.9-4.1 ppm.

6-Methoxyquinoline-4-carbaldehyde (Predicted): In this isomer, the aldehyde proton is

expected to be slightly upfield compared to the 2-carbaldehyde isomer.[3] This is because

the aldehyde at the 4-position is more directly influenced by the electron-donating resonance

effect of the nitrogen atom in the pyridine ring, which can slightly shield the C4 position.

¹³C NMR Spectroscopy
The carbonyl carbon is the most notable signal in the ¹³C NMR spectrum.

Quinoline-2-carbaldehyde: The carbonyl carbon resonates at 193.9 ppm.[2]

6-Methoxyquinoline-2-carbaldehyde (Predicted): The chemical shift is expected to be very

similar, around 193-195 ppm. As with the proton NMR, the remote 6-methoxy group has a

minimal electronic effect on the C2-aldehyde carbon. The characteristic methoxy carbon

signal would be observed around 55-56 ppm.

6-Methoxyquinoline-4-carbaldehyde (Predicted): The carbonyl carbon here is also expected

in the >190 ppm region.[3] Subtle differences in the shifts of the aromatic carbons would be

the primary method for distinguishing the 2- and 4-isomers via ¹³C NMR.
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Infrared (IR) Spectroscopy
The key diagnostic peak is the carbonyl (C=O) stretching vibration.

Prediction for Methoxy-Substituted Isomers: Both 6-methoxyquinoline-2-carbaldehyde and

its 4-carbaldehyde isomer are expected to show a strong C=O absorption band in the 1695-

1710 cm⁻¹ range.[3] This region is characteristic of aromatic aldehydes. The electron-

donating methoxy group may slightly lower the frequency compared to the unsubstituted

parent aldehyde due to a minor weakening of the C=O bond through resonance. Additionally,

a C-O stretching band for the methoxy ether group should be visible around 1250 cm⁻¹.[5]

Mass Spectrometry (MS)
All isomers of methoxyquinoline-carbaldehyde will have the same molecular weight.

Prediction: Using high-resolution mass spectrometry (HRMS), the protonated molecule

[M+H]⁺ for 6-methoxyquinoline-2-carbaldehyde would be detected at an m/z of

approximately 188.0706, corresponding to the formula C₁₁H₁₀NO₂⁺. While the molecular ion

peak will not distinguish isomers, their fragmentation patterns upon tandem MS (MS/MS)

may differ due to the different positions of the substituents, providing a potential avenue for

differentiation.[5]

Synthesis and Characterization Workflow
A common and effective method for synthesizing quinoline-carbaldehydes is the formylation of

the corresponding quinoline precursor using the Vilsmeier-Haack reaction.
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Caption: Workflow for synthesis and characterization of 6-methoxyquinoline-2-carbaldehyde.
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Experimental Protocols
The following protocols describe self-validating systems for acquiring high-quality spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean 5

mm NMR tube. The choice of solvent must ensure complete dissolution.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

adequate signal dispersion, particularly in the aromatic region.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

signal-to-noise ratio >100:1 for the smallest proton signal. Key parameters include a 30°

pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of

scans will be necessary due to the lower natural abundance of the ¹³C isotope. A

relaxation delay of 2-5 seconds is standard.

Data Processing: Process the raw data (FID) with an appropriate window function (e.g.,

exponential multiplication) followed by a Fourier transform. Phase and baseline correct the

resulting spectrum before referencing to TMS.

Fourier-Transform Infrared (IR) Spectroscopy
Objective: To identify key functional groups, particularly the aldehyde carbonyl.

Methodology (Attenuated Total Reflectance - ATR):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2684585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal. This is a critical self-validating step,

as the background is subtracted from the sample spectrum to remove atmospheric (CO₂,

H₂O) and instrumental artifacts.

Sample Application: Place a small amount of the solid powder directly onto the ATR

crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least

16 scans to improve the signal-to-noise ratio.

Data Analysis: The processed spectrum should clearly show the characteristic C=O

stretching vibration between 1695-1710 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, capable of mass accuracy within 5 ppm.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in

positive ion mode to observe the protonated molecule [M+H]⁺.

Data Analysis: Determine the accurate mass of the most intense ion in the molecular ion

cluster. Use the instrument's software to calculate the elemental composition that

corresponds to this mass. The calculated formula should match the expected C₁₁H₉NO₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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